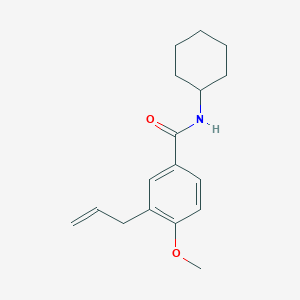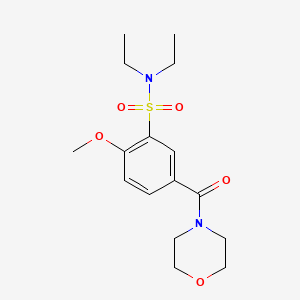![molecular formula C20H15ClFNO3S B4620808 methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiophene derivatives often involves the Gewald reaction or modifications thereof, providing a versatile approach to incorporating diverse functional groups into the thiophene core. For instance, compounds analogous to the target molecule have been synthesized through reactions that include straightforward halogenation, addition of alcohols, and subsequent O-alkylation and alkaline hydrolysis steps to yield various thiophene derivatives in nearly quantitative yields (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of similar thiophene-based compounds has been characterized using techniques such as Fourier Transform Infrared (FT-IR), Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultra Violet–Visible Spectroscopy. Detailed quantum chemical calculations and analyses such as electrostatic potential, electron localization function (ELF), and atoms-in-molecules (AIM) have been conducted to understand the electronic properties and structural features of these compounds (Vennila et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives include their interaction with various active halo methylene compounds under mild conditions, leading to the formation of multi-functional thiophene derivatives. These reactions are characterized by their specificity and the ability to introduce a wide range of functionalities into the thiophene framework, demonstrating the compound's versatile chemical reactivity (Lugovik et al., 2017).
Physical Properties Analysis
The physical properties of thiophene derivatives, including their crystalline structure, have been studied using single-crystal X-ray diffraction techniques. These studies provide insights into the molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the material's physical characteristics and potential applications in various fields (Kariuki et al., 2021).
Aplicaciones Científicas De Investigación
Genotoxic and Carcinogenic Potential Assessment
Thiophene derivatives, including methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate, have been evaluated for their genotoxic, mutagenic, and carcinogenic potentials. Studies utilizing the Ames test and Comet assay on related thiophene derivatives have not shown positive results for mutagenicity at tested doses. Carcinogenic potential assessments through the Syrian Hamster Embryo (SHE) cell transformation assay indicated activity for certain compounds, suggesting a cautious approach to their use in pharmaceuticals and agrochemicals due to potential toxicological effects (Lepailleur et al., 2014).
Antimicrobial Properties
New thiophene derivatives have been synthesized and tested for their antimicrobial efficacy. For instance, 4-arylazo-3-methylthiophenes applied to polyester fabrics have shown antibacterial properties against both Gram-positive and Gram-negative bacteria. This indicates potential applications of thiophene derivatives in developing antimicrobial treatments and coatings (Gafer & Abdel‐Latif, 2011).
Anticancer Drug Synthesis
Organotin(IV) complexes derived from thiophene-based amino acetate functionalized Schiff bases have shown promising in vitro cytotoxicity against various human tumor cell lines. These findings support the exploration of thiophene derivatives in the development of new anticancer drugs, offering a foundation for further pharmacological studies (Basu Baul et al., 2009).
Improved Synthesis Methods
Research into thiophene derivatives has also led to improved synthesis methods for pharmaceuticals. An example includes an enhanced synthesis route for Clopidogrel, a widely used antiplatelet medication, highlighting the role of thiophene derivatives in streamlining pharmaceutical production processes for better efficiency and yield (Hu Jia-peng, 2012).
Propiedades
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO3S/c1-26-20(25)18-16(13-4-8-15(22)9-5-13)11-27-19(18)23-17(24)10-12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDUKBXISVFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)

![1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4620760.png)
![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)
![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)
![diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4620774.png)
![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)


![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)
